(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate
CAS No.: 338749-03-4
Cat. No.: VC4427513
Molecular Formula: C25H22FNO3
Molecular Weight: 403.453
* For research use only. Not for human or veterinary use.
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate - 338749-03-4](/images/structure/VC4427513.png)
Specification
CAS No. | 338749-03-4 |
---|---|
Molecular Formula | C25H22FNO3 |
Molecular Weight | 403.453 |
IUPAC Name | [(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-methoxybenzoate |
Standard InChI | InChI=1S/C25H22FNO3/c1-16-3-5-17(6-4-16)22-15-23(22)24(18-7-11-20(26)12-8-18)27-30-25(28)19-9-13-21(29-2)14-10-19/h3-14,22-23H,15H2,1-2H3/b27-24+ |
Standard InChI Key | XJMKIAPMRVSEDQ-SOYKGTTHSA-N |
SMILES | CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound consists of three primary subunits:
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A 4-fluorophenyl group linked to a cyclopropane ring.
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A 2-(4-methylphenyl)cyclopropyl moiety providing steric constraint.
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A 4-methoxybenzoate ester connected via a methylideneamino Schiff base linkage.
The (Z)-stereochemistry at the imine double bond (C=N) is critical for spatial orientation, influencing intermolecular interactions .
Table 1: Key Structural Features
Component | Structural Role |
---|---|
4-Fluorophenyl | Electron-withdrawing aromatic group |
Cyclopropane ring | Conformational rigidity |
4-Methoxybenzoate | Polar ester for solubility modulation |
(Z)-Imine bridge | Geometrical selectivity in binding |
Synthetic Pathways and Precursors
Cyclopropane Ring Formation
The 2-(4-methylphenyl)cyclopropyl unit is synthesized via [2+1] cycloaddition using methodologies analogous to those for cyclopropyl(4-fluorophenyl)methanone (CAS 772-31-6) . For example:
Imine Formation and Esterification
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Schiff Base Synthesis: Condensation of a cyclopropane-bearing ketone (e.g., (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone ) with 4-methoxybenzoyl hydrazine.
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Esterification: Reaction with 4-methoxybenzoic acid under Steglich conditions .
Table 2: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions | Yield* |
---|---|---|---|
1 | Cyclopropanation | Zn-Cu, CH₂I₂ | 65–70% |
2 | Imine Formation | NH₂OH·HCl, EtOH, reflux | 50–55% |
3 | Esterification | DCC, DMAP, CH₂Cl₂ | 75–80% |
*Estimated based on analog data . |
Physicochemical Properties
Spectral Data (Predicted)
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